O-Desmethyl Mebeverine alcohol hydrochloride synthesis pathway
O-Desmethyl Mebeverine alcohol hydrochloride synthesis pathway
An In-depth Technical Guide on the Synthesis of O-Desmethyl Mebeverine Alcohol Hydrochloride
Executive Summary
O-Desmethyl Mebeverine alcohol is a principal metabolite of Mebeverine, a widely prescribed antispasmodic agent for the management of Irritable Bowel Syndrome (IBS).[1][2] The parent drug, Mebeverine, undergoes extensive metabolism in the body, primarily through ester hydrolysis to form Mebeverine alcohol and veratric acid, followed by O-demethylation of the alcohol moiety.[3][4] The synthesis of this metabolite is crucial for its use as an analytical reference standard in pharmacokinetic and drug metabolism studies, as well as for further pharmacological evaluation.[2] This guide provides a comprehensive, scientifically grounded pathway for the synthesis of O-Desmethyl Mebeverine alcohol hydrochloride, designed for researchers and professionals in drug development. The proposed strategy is a convergent synthesis centered on a key reductive amination step, ensuring efficiency and high purity of the final compound.
Introduction: The Metabolic Journey of Mebeverine
Mebeverine is an anticholinergic agent that exerts its therapeutic effect by directly relaxing the smooth muscles of the gastrointestinal tract, thereby alleviating symptoms of IBS such as abdominal pain and cramping.[1][5] Upon oral administration, Mebeverine is rapidly and completely metabolized by esterases.[4] The initial hydrolysis cleaves the ester bond, yielding veratric acid and Mebeverine alcohol. The alcohol moiety is subsequently O-demethylated to produce 4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol, the target compound of this guide, referred to as O-Desmethyl Mebeverine alcohol.[3]
The availability of pure O-Desmethyl Mebeverine alcohol is essential for several key areas of pharmaceutical research:
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Pharmacokinetic (PK) Studies: To accurately quantify the metabolite in biological matrices and understand the absorption, distribution, metabolism, and excretion (ADME) profile of Mebeverine.
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Analytical Method Validation: As a certified reference material for developing and validating analytical methods (e.g., LC-MS/MS) to monitor drug and metabolite levels in patients.[2]
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Pharmacological Research: To investigate the biological activity of the metabolite itself, as it may contribute to the overall therapeutic effect or potential side effects of the parent drug.[6]
This document outlines a robust and logical synthetic route to obtain the hydrochloride salt of O-Desmethyl Mebeverine alcohol, ensuring high yield and purity suitable for these demanding applications.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis is designed as a convergent two-part process. This approach enhances overall efficiency by allowing for the parallel preparation of key fragments that are combined in a final, high-yielding step.
Retrosynthetic Analysis: The target molecule, O-Desmethyl Mebeverine alcohol hydrochloride (I), can be conceptually disassembled to identify logical starting materials. The primary disconnection is at the tertiary amine C-N bond, which points to a reductive amination reaction between 4-hydroxyphenylacetone (III) and a key intermediate, 4-(ethylamino)butan-1-ol (IV). This intermediate, in turn, can be synthesized via reductive amination from the commercially available 4-amino-1-butanol (V) and acetaldehyde (VI).
Figure 1: Retrosynthetic pathway for O-Desmethyl Mebeverine alcohol hydrochloride.
Forward Synthesis Plan: The proposed synthesis follows the forward logic derived from the retrosynthetic analysis:
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Part A: Synthesis of the key intermediate 4-(ethylamino)butan-1-ol.
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Part B: Reductive amination of 4-hydroxyphenylacetone with the key intermediate to form the free base of the target molecule.
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Part C: Conversion of the free base to its stable hydrochloride salt.
Part I: Synthesis of Key Intermediate: 4-(Ethylamino)butan-1-ol
Causality and Experimental Choices: This initial step creates the functionalized side chain required for the final coupling. Reductive amination is the method of choice due to its high efficiency and selectivity. It involves the in-situ formation of an imine from 4-amino-1-butanol and acetaldehyde, which is immediately reduced to the more stable secondary amine. Sodium borohydride is selected as a mild and cost-effective reducing agent suitable for this transformation.
Experimental Protocol: 4-(Ethylamino)butan-1-ol
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-amino-1-butanol (8.91 g, 100 mmol) and methanol (100 mL). Cool the solution to 0 °C in an ice bath.
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Imine Formation: Slowly add acetaldehyde (5.6 mL, 100 mmol) to the stirred solution. Maintain the temperature at 0 °C and stir for 30 minutes to allow for the formation of the imine intermediate.
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Reduction: In a separate beaker, dissolve sodium borohydride (3.78 g, 100 mmol) in 20 mL of cold water. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
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Work-up: Quench the reaction by slowly adding 20 mL of 1 M HCl. Concentrate the mixture under reduced pressure to remove the methanol.
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Purification: Basify the remaining aqueous solution to pH > 12 with 5 M NaOH. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield 4-(ethylamino)butan-1-ol as a clear oil.
Data Summary: Intermediate Synthesis
| Parameter | Value | Rationale |
| Starting Material | 4-Amino-1-butanol[7] | Commercially available and contains the required C4 alcohol backbone. |
| Reagent | Acetaldehyde | Provides the ethyl group for N-alkylation. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild, effective, and cost-efficient for reducing imines. |
| Solvent | Methanol | Excellent solvent for all reactants and intermediates. |
| Molar Ratio (Amine:Aldehyde:NaBH₄) | 1 : 1 : 1 | Stoichiometric ratio ensures complete conversion without excess reagents. |
| Typical Yield | 80-90% | Reflects the high efficiency of this standard reductive amination protocol. |
Part II: Synthesis of O-Desmethyl Mebeverine Alcohol
Causality and Experimental Choices: This step constitutes the core of the synthesis, joining the two key fragments. Reductive amination is again employed. Sodium cyanoborohydride (NaBH₃CN) is the preferred reducing agent here. Unlike NaBH₄, it is less reactive towards ketones at neutral pH but highly effective at reducing the iminium ion formed from the ketone and secondary amine. This selectivity prevents the side reaction of reducing the starting ketone, thereby maximizing the yield of the desired tertiary amine.
Experimental Protocol: 4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol
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Reaction Setup: In a 500 mL round-bottom flask, dissolve 4-hydroxyphenylacetone (15.02 g, 100 mmol) and 4-(ethylamino)butan-1-ol (11.72 g, 100 mmol) in 200 mL of methanol.
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pH Adjustment: Add glacial acetic acid dropwise to adjust the pH of the solution to approximately 6. This acidic condition facilitates the formation of the iminium ion intermediate.
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Reduction: Add sodium cyanoborohydride (6.28 g, 100 mmol) portion-wise to the stirred solution at room temperature. A slight effervescence may be observed.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
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Work-up: Carefully add 50 mL of water to quench the reaction. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
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Purification: Add 100 mL of water to the residue and adjust the pH to ~9-10 with saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum. The crude product can be further purified by column chromatography on silica gel if necessary.
Data Summary: Final Reductive Amination
| Parameter | Value | Rationale |
| Starting Material | 4-Hydroxyphenylacetone | Provides the core phenolic propane structure. |
| Reagent | 4-(Ethylamino)butan-1-ol | The synthesized key intermediate. |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions over ketones, maximizing yield. |
| Solvent | Methanol | Good solvent for all reactants. |
| Catalyst | Acetic Acid | Catalyzes the formation of the iminium intermediate. |
| Molar Ratio (Ketone:Amine:NaBH₃CN) | 1 : 1 : 1 | Ensures efficient conversion of the limiting reagent. |
| Typical Yield | 70-85% | High efficiency is expected from this well-established reaction. |
Part III: Hydrochloride Salt Formation
Causality and Experimental Choices: The final free base is an oil and may be susceptible to oxidation or difficult to handle. Converting it to the hydrochloride salt provides a stable, crystalline solid that is easier to purify, weigh, and dissolve in aqueous media for biological assays.[6] Isopropanol is chosen as the solvent for its ability to dissolve the free base while allowing the hydrochloride salt to precipitate upon formation.
Experimental Protocol: Salt Formation
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Dissolution: Dissolve the purified O-Desmethyl Mebeverine alcohol from Part II (e.g., 25.1 g, 100 mmol) in 150 mL of anhydrous isopropanol.
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Acidification: Cool the solution in an ice bath. Slowly add a 2 M solution of HCl in isopropanol dropwise with vigorous stirring.
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Precipitation: Continue adding the HCl solution until the pH of the mixture is acidic (test with pH paper). A white precipitate will form.
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Isolation: Stir the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
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Washing and Drying: Wash the filter cake with a small amount of cold isopropanol, followed by cold diethyl ether. Dry the product under high vacuum to a constant weight to yield O-Desmethyl Mebeverine alcohol hydrochloride as a white to off-white solid.
Overall Synthesis Workflow
The entire process is a streamlined and logical progression from simple, commercially available precursors to the final, high-purity target compound.
Figure 2: A comprehensive workflow diagram of the synthesis process.
Conclusion
This technical guide details a robust and efficient synthetic pathway for O-Desmethyl Mebeverine alcohol hydrochloride. By employing a convergent strategy based on well-understood and high-yielding reductive amination reactions, this protocol provides a reliable method for producing the target metabolite in high purity. The rationale behind the selection of reagents and reaction conditions has been explained to provide a deep understanding of the process. This synthesis will enable researchers to produce the necessary quantities of this important metabolite for critical studies in drug metabolism, pharmacokinetics, and analytical chemistry.
References
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Wikipedia contributors. (2024). Mebeverine. In Wikipedia, The Free Encyclopedia. [1]
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Harde, M. M., et al. (1994). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Pharmacology & Toxicology, 74(3), 174-180. [3]
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Elliott, P. N., et al. (2013). Investigative Implications of the Instability and Metabolism of Mebeverine. Journal of Analytical Toxicology, 37(8), 543-548. [4]
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Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (2019). Mebeverine Tablet Data Sheet. [5]
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World Anti-Doping Agency (WADA). (2020). WADA Technical Letter – TL02 MEBEVERINE METABOLISM. [8]
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MySkinRecipes. (n.d.). O-Desmethyl Mebeverine alcohol. Retrieved from [2]
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ChemicalBook. (n.d.). 4-Amino-1-butanol synthesis. Retrieved from [7]
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